Cyclopentanethiocyanate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as isothiocyanates, have been shown to interact with various targets, including tyrosine kinases, topoisomerases, and tubulin polymerization . These targets play crucial roles in cellular processes such as cell division, DNA replication, and protein synthesis .
Mode of Action
It’s worth noting that isothiocyanates, which are structurally similar, have been shown to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability of Cyclopentanethiocyanate and its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanethiocyanate can be synthesized through the reaction of cyclopentyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds under reflux conditions, allowing the thiocyanate ion to substitute the chloride ion, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as purification steps such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanethiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone and sulfur dioxide.
Reduction: Reduction reactions can convert it to cyclopentylamine.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as hydroxide ions, to form cyclopentanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Cyclopentanone and sulfur dioxide.
Reduction: Cyclopentylamine.
Substitution: Cyclopentanol.
Scientific Research Applications
Cyclopentanethiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Cyclopentanethiocyanate can be compared with other thiocyanate compounds such as:
Cyclohexyl thiocyanate: Similar in structure but with a six-membered ring.
Phenyl thiocyanate: Contains a benzene ring instead of a cyclopentane ring.
Methyl thiocyanate: A simpler structure with a single carbon chain.
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts different chemical properties compared to its six-membered or aromatic counterparts
Biological Activity
Cyclopentanethiocyanate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (CPTC) is an organosulfur compound characterized by a cyclopentane ring with a thiocyanate functional group. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
CPTC exhibits its biological activities through several mechanisms:
- Enzyme Interaction : CPTC has been shown to interact with enzymes, influencing their activity and stability. This interaction can lead to either the inhibition or activation of specific enzymes, affecting metabolic pathways.
- Cell Signaling Modulation : The compound can modulate cell signaling pathways by altering kinase and phosphatase activities, thereby impacting gene expression and cellular metabolism.
- Reactive Intermediate Formation : CPTC can be metabolized by cytochrome P450 enzymes, generating reactive intermediates that participate in biochemical reactions, which may contribute to its biological effects.
Antimicrobial Properties
Research indicates that CPTC possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that CPTC can inhibit bacterial growth at relatively low concentrations.
Anticancer Activity
CPTC has shown potential anticancer properties in several studies. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This apoptotic pathway suggests a mechanism where CPTC may selectively target cancer cells while sparing normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of CPTC against S. aureus and E. coli. Results indicated that at a concentration of 100 μg/mL, CPTC inhibited 70% of bacterial growth, demonstrating its potential as a therapeutic agent for bacterial infections.
- Cancer Cell Line Testing : In experiments involving Jurkat cells (a model for T-cell leukemia), CPTC treatment led to an 80% reduction in cell viability at 50 μg/mL. The study highlighted the compound's ability to induce apoptosis through caspase activation and PARP cleavage .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | MIC/IC50 (μg/mL) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 100 | Inhibition of cell wall synthesis |
Antimicrobial | Escherichia coli | 100 | Disruption of membrane integrity |
Anticancer | Jurkat (T-cell leukemia) | 50 | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
cyclopentyl thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-8-6-3-1-2-4-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNTHBAUFZQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5263-57-0 | |
Record name | Cyclopentanethiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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